molecular formula C20H24ClN3OS B3507898 N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea

N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea

Cat. No. B3507898
M. Wt: 389.9 g/mol
InChI Key: WXMZTWJFKLIXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea, also known as CMET, is a chemical compound that has been studied extensively for its potential applications in scientific research. CMET is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has been shown to have a variety of other biochemical and physiological effects. For example, N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea in lab experiments is its relatively low toxicity. N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has been shown to have a low toxicity profile in animal studies, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea. One area of interest is the development of more efficient synthesis methods to produce N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea in larger quantities. Another potential direction is the exploration of N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea's potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea and its potential applications in cancer therapy.

Scientific Research Applications

N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the growth of cancer cells. Studies have shown that N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c21-18-6-4-5-17(15-18)16-24(10-9-23-11-13-25-14-12-23)20(26)22-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZTWJFKLIXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CC2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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